Bis(trimethylsilyl)carbonohydrazonoyl

Description

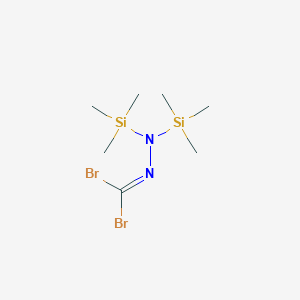

Bis(trimethylsilyl)carbonohydrazonoyl (CAS: 61640-60-6) is a bis-hydrazonoyl halide with the molecular formula C₇H₁₈Br₂N₂Si₂ and a molecular weight of 346.21 g/mol . Its structure features two trimethylsilyl (TMS) groups attached to a carbohydrazonoyl backbone, with bromine atoms acting as substituents (SMILES: C[Si](C)(C)N(N=C(Br)Br)[Si](C)(C)C). The TMS groups confer steric bulk and lipophilicity, while the bromides serve as reactive leaving groups. This compound is primarily utilized as a precursor for generating nitrilimines via dehydrohalogenation, enabling 1,3-dipolar cycloadditions to synthesize bis-heterocyclic compounds .

Properties

CAS No. |

61640-60-6 |

|---|---|

Molecular Formula |

C7H18Br2N2Si2 |

Molecular Weight |

346.21 g/mol |

IUPAC Name |

[bis(trimethylsilyl)hydrazinylidene]-dibromomethane |

InChI |

InChI=1S/C7H18Br2N2Si2/c1-12(2,3)11(10-7(8)9)13(4,5)6/h1-6H3 |

InChI Key |

FJYUZWYNXJFRTM-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N(N=C(Br)Br)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trimethylsilyl)carbonohydrazonoyl typically involves the reaction of trimethylsilyl chloride with hydrazine derivatives under controlled conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl)carbonohydrazonoyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.

Substitution: Trimethylsilyl chloride, trimethylsilyl trifluoromethanesulfonate; reactions are performed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or hydrazines. Substitution reactions can result in the formation of various silylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, bis(trimethylsilyl)carbonohydrazonoyl is used as a reagent for the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable tool in organic synthesis.

Biology

The compound has applications in biological research, particularly in the modification of biomolecules. It is used to introduce silyl groups into peptides and proteins, enhancing their stability and solubility.

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development. Its unique structural features allow for the design of novel therapeutic agents with improved pharmacokinetic properties.

Industry

Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of bis(trimethylsilyl)carbonohydrazonoyl involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl groups provide steric protection, allowing the carbonohydrazonoyl moiety to participate in various transformations. The compound can interact with molecular targets through covalent bonding, facilitating the formation of new chemical entities.

Comparison with Similar Compounds

Structural and Electronic Comparison with Other Bis-Hydrazonoyl Halides

Bis-hydrazonoyl halides vary in halide substituents (e.g., Cl, Br) and backbone functionalization. The bromine substituents in Bis(trimethylsilyl)carbonohydrazonoyl enhance its leaving group ability compared to chloride analogs, accelerating elimination reactions to form reactive nitrilimine dipoles .

Table 1: Key Structural and Reactivity Comparisons

| Compound | Halide | Molecular Weight | Leaving Group Ability | Key Features |

|---|---|---|---|---|

| This compound bromide | Br | 346.21 | High | TMS groups, Br substituents |

| Hypothetical carbohydrazonoyl dichloride | Cl | ~250 | Moderate | No silylation |

Reactivity in 1,3-Dipolar Cycloadditions vs. Bis-Nitrilimines

Bis-hydrazonoyl halides are precursors to bis-nitrilimines, which participate in cycloadditions to form bis-heterocycles. The TMS groups in this compound may sterically hinder dipole formation but improve solubility in non-polar solvents, facilitating reactions under milder conditions compared to non-silylated analogs .

Table 2: Cycloaddition Performance

| Compound Type | Dipole Generation Rate | Solubility in THF | Steric Hindrance |

|---|---|---|---|

| This compound | Fast (Br leaving group) | High | Moderate |

| Non-silylated carbohydrazonoyl chloride | Slow (Cl leaving group) | Low | Low |

Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.